molecular formula C15H17N3O4 B7101639 Ethyl 2-[(2,3-dihydroxyphenyl)methylamino]-4-methylpyrimidine-5-carboxylate

Ethyl 2-[(2,3-dihydroxyphenyl)methylamino]-4-methylpyrimidine-5-carboxylate

Cat. No.: B7101639
M. Wt: 303.31 g/mol
InChI Key: RKJKAELFCGNZCY-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,3-dihydroxyphenyl)methylamino]-4-methylpyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring substituted with an ethyl ester group, a methyl group, and a 2,3-dihydroxyphenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(2,3-dihydroxyphenyl)methylamino]-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the ethyl ester and methyl groups. The final step involves the attachment of the 2,3-dihydroxyphenylmethylamino group through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2,3-dihydroxyphenyl)methylamino]-4-methylpyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxyphenyl group would yield quinones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

Ethyl 2-[(2,3-dihydroxyphenyl)methylamino]-4-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(2,3-dihydroxyphenyl)methylamino]-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The dihydroxyphenyl group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrimidine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-[(2,3-dihydroxyphenyl)methylamino]-4-methylpyrimidine-5-carboxylate can be compared with other similar compounds such as:

    This compound: This compound has similar structural features but may differ in its biological activity and chemical reactivity.

    2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one: This compound shares the dihydroxyphenyl group but has a different core structure, leading to different properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[(2,3-dihydroxyphenyl)methylamino]-4-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-22-14(21)11-8-17-15(18-9(11)2)16-7-10-5-4-6-12(19)13(10)20/h4-6,8,19-20H,3,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJKAELFCGNZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NCC2=C(C(=CC=C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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